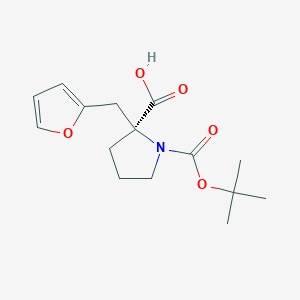

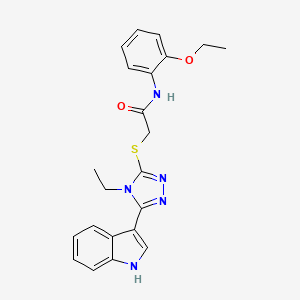

Boc-(S)-alpha-(2-furanylmethyl)-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds typically involves various organic chemistry reactions, such as condensation, reduction, or substitution . The exact synthesis process for this compound would depend on its structure and the starting materials available.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure. Similar compounds have been studied for their reactivity in various conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For this compound, properties such as density, boiling point, and refractive index could be predicted based on similar compounds .Scientific Research Applications

Peptide Synthesis and Structural Analysis

- Peptide Conformation: The inclusion of Boc-protected amino acids, like Boc-(S)-alpha-(2-furanylmethyl)-proline, in peptide chains influences the conformational structure of peptides. For instance, a study on a zervamicin IIA analog peptide highlighted the role of proline and its derivatives in forming specific helical structures, which are crucial for the peptide's biological activity (Karle et al., 1987).

Catalysis

- Enantioselective Synthesis: Boc-l-proline serves as a chiral ligand in the enantioselective phenylacetylene addition to aromatic aldehydes, showcasing the utility of proline derivatives in asymmetric catalysis. This process yields compounds with significant enantioselectivity, which is essential for the production of optically active pharmaceuticals (Zhou et al., 2004).

Material Science

- Metal-Organic Frameworks (MOFs): The modification of MOFs with Boc-protected proline demonstrates the integration of organic catalytic sites within porous materials. This strategy enables the development of catalytically active MOFs, which can be utilized in various chemical transformations. An example includes the synthesis of DUT-32-NHProBoc, a proline-functionalized MOF, showcasing the application of Boc-protected amino acids in creating enantiomerically pure materials for stereoselective catalysis (Kutzscher et al., 2015).

Drug Development and Biomolecular Engineering

- Drug Synthesis: The synthesis of complex peptides and proteins, potentially for drug development, is facilitated by the use of Boc-protected amino acids. This method allows for the precise assembly of amino acid sequences, crucial for creating biologically active compounds with desired therapeutic effects. The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, for example, enables native chemical ligation at phenylalanine, a technique applied in the synthesis of complex peptides (Crich & Banerjee, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-20-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANFHNJFIHFCFK-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(S)-alpha-(2-furanylmethyl)-proline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Isopropoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2887760.png)

![Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one](/img/structure/B2887761.png)

![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2887764.png)

![ethyl 3-(2-(1H-indol-3-yl)ethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2887772.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2887774.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide](/img/structure/B2887776.png)

![methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2887777.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate](/img/structure/B2887778.png)

![[(E)-But-2-enyl] 2-aminoacetate;2,2,2-trifluoroacetic acid](/img/structure/B2887780.png)